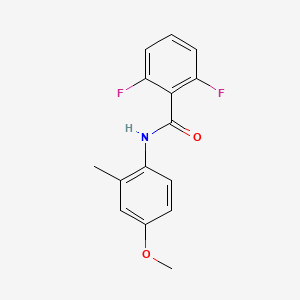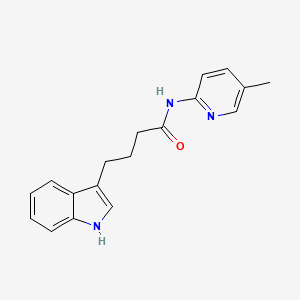
N-(4-bromo-2-ethylphenyl)-N'-(2-methoxyethyl)thiourea
Overview
Description
N-(4-bromo-2-ethylphenyl)-N'-(2-methoxyethyl)thiourea, commonly known as Br-Et-METU, is a chemical compound that belongs to the class of thioureas. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and environmental chemistry.
Mechanism of Action
The mechanism of action of Br-Et-METU involves the inhibition of thioredoxin reductase, an enzyme that catalyzes the reduction of thioredoxin, a key regulator of cellular redox signaling. Thioredoxin reductase is overexpressed in many cancer cells, making it a potential target for anticancer drugs. Br-Et-METU binds to the active site of thioredoxin reductase and inhibits its activity, leading to an accumulation of reactive oxygen species and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
Br-Et-METU has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antioxidant properties, it has been reported to possess antifungal and antibacterial activity. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses. This suggests that Br-Et-METU may have potential applications in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of Br-Et-METU is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. In addition, its broad range of potential applications makes it a versatile compound for research purposes. However, one of the limitations of Br-Et-METU is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on Br-Et-METU. One area of interest is the development of more potent and selective inhibitors of thioredoxin reductase. Another area of interest is the investigation of the potential applications of Br-Et-METU in the treatment of neurological disorders. Additionally, further studies are needed to explore the pharmacokinetics and toxicity of Br-Et-METU in vivo, which will be critical for its eventual translation into clinical applications.
Conclusion
In conclusion, Br-Et-METU is a promising compound with potential applications in various fields, including medicinal chemistry, material science, and environmental chemistry. Its inhibition of thioredoxin reductase makes it a potential candidate for the treatment of cancer and inflammatory diseases, while its antifungal and antibacterial activity suggests potential applications in the field of microbiology. Further research is needed to fully explore the potential of Br-Et-METU and its derivatives.
Scientific Research Applications
Br-Et-METU has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It is believed that Br-Et-METU induces apoptosis in cancer cells by inhibiting the activity of thioredoxin reductase, an enzyme that plays a critical role in cellular redox regulation. In addition, Br-Et-METU has been shown to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
1-(4-bromo-2-ethylphenyl)-3-(2-methoxyethyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2OS/c1-3-9-8-10(13)4-5-11(9)15-12(17)14-6-7-16-2/h4-5,8H,3,6-7H2,1-2H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIZNZNCEJAJKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)NC(=S)NCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-ethylphenyl)-3-(2-methoxyethyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3,5-dichloro-4-(2-propyn-1-yloxy)phenyl]methanol](/img/structure/B4840696.png)
![3-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4840698.png)
![4-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4840703.png)
![2-isobutyryl-1'-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4840715.png)
![1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4840721.png)

![N-[3-(1H-indol-1-yl)propanoyl]phenylalanine](/img/structure/B4840732.png)
![N-(5-{[(4-fluorophenyl)acetyl]amino}-2-methoxyphenyl)benzamide](/img/structure/B4840740.png)
![N-(2,2-dimethyl-3-{[(4-methylphenyl)sulfonyl]amino}propyl)-4-methylbenzenesulfonamide](/img/structure/B4840748.png)

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4840767.png)
![N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-pentylglycinamide](/img/structure/B4840773.png)
![N-(3,5-dimethylphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4840775.png)
